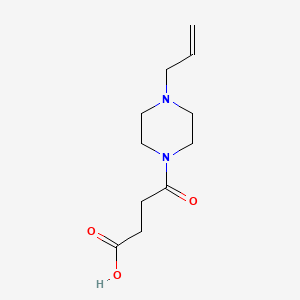
1-(4-Isopropoxyphenyl)pentan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Isopropoxyphenyl)pentan-1-one is an organic compound with the molecular formula C14H20O2 and a molecular weight of 220.31 g/mol . This compound is characterized by the presence of an isopropoxy group attached to a phenyl ring, which is further connected to a pentanone chain. It is primarily used in biochemical research, particularly in the field of proteomics .
Vorbereitungsmethoden
The synthesis of 1-(4-Isopropoxyphenyl)pentan-1-one can be achieved through various synthetic routes. One common method involves the alkylation of 4-isopropoxybenzaldehyde with a suitable alkylating agent, followed by oxidation to form the desired ketone. The reaction conditions typically involve the use of a base such as sodium hydride or potassium carbonate, and an oxidizing agent like potassium permanganate or chromium trioxide .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
1-(4-Isopropoxyphenyl)pentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can yield the corresponding alcohol. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1-(4-Isopropoxyphenyl)pentan-1-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is utilized in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into potential therapeutic applications, including its effects on specific biological pathways and targets.
Industry: It is employed in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 1-(4-Isopropoxyphenyl)pentan-1-one exerts its effects involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of the research .
Vergleich Mit ähnlichen Verbindungen
1-(4-Isopropoxyphenyl)pentan-1-one can be compared with other similar compounds, such as:
4-Isopropoxybenzaldehyde: This compound is a precursor in the synthesis of this compound and shares some structural similarities.
4-Isopropoxyacetophenone: Another related compound with an acetophenone structure, used in various chemical and biological studies.
The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and applications compared to these similar compounds .
Eigenschaften
IUPAC Name |
1-(4-propan-2-yloxyphenyl)pentan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-4-5-6-14(15)12-7-9-13(10-8-12)16-11(2)3/h7-11H,4-6H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISMAUWIWSVCAGV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)C1=CC=C(C=C1)OC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(2-Methylpropyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B1363830.png)


![3-[4-(3,4-Dimethylphenyl)piperazin-1-yl]-3-oxopropanoic acid](/img/structure/B1363835.png)
![3-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-oxopropanoic acid](/img/structure/B1363838.png)
![3-[4-(3-Methylphenyl)piperazin-1-yl]-3-oxopropanoic acid](/img/structure/B1363840.png)

![3-[4-(Benzenesulfonyl)piperazin-1-yl]-3-oxopropanoic acid](/img/structure/B1363847.png)


![4-[2-(4-Tert-butylbenzoyl)hydrazinyl]-4-oxobutanoic acid](/img/structure/B1363857.png)
![4-[(3-Bromobenzyl)oxy]benzaldehyde](/img/structure/B1363859.png)
![4-[(3,4-Dichlorophenyl)sulfonyl]butan-2-one](/img/structure/B1363861.png)
